molecular formula C16H16N6O5S B2598063 N-(4-nitrophenyl)-2-((1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio)acetamide CAS No. 897454-07-8

N-(4-nitrophenyl)-2-((1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio)acetamide

Cat. No. B2598063
CAS RN: 897454-07-8
M. Wt: 404.4
InChI Key: NUAOGEZNXNRDCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-nitrophenyl)-2-((1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H16N6O5S and its molecular weight is 404.4. The purity is usually 95%.
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Scientific Research Applications

Advanced Oxidation Processes and Acetaminophen Degradation

  • Degradation and By-products of Acetaminophen: Advanced oxidation processes (AOPs) are used for treating acetaminophen in aqueous mediums. This study highlights the degradation pathways, by-products, and their biotoxicity. It emphasizes the importance of understanding the most reactive sites in acetaminophen molecules for enhancing degradation by AOP systems (Qutob et al., 2022).

Environmental Impact of Acetaminophen and Related Compounds

  • Occurrence and Control of Nitrogenous Disinfection By-products: This paper discusses the presence of nitrogenous disinfection by-products, including haloacetamides, in drinking water and their genotoxicity and cytotoxicity. It reviews the impact of various water treatment processes on the formation of these by-products and provides insights into the control measures (Bond et al., 2011).
  • Environmental Protection by Acetaminophen Adsorption from Water: This comprehensive review elaborates on recent progress in the adsorption of acetaminophen from water. It discusses the mechanisms involved, the efficiency of various adsorbents, and future perspectives in the field (Igwegbe et al., 2021).

Biological Effects of Acetamide and Its Derivatives

  • Biological Effects of Acetamide and Derivatives: This paper provides an updated review of the toxicology of acetamide and its derivatives, including their biological consequences and environmental toxicology. It aims to enhance understanding of these chemicals in terms of their biological responses and commercial importance (Kennedy, 2001).
  • Carcinogenic Potential of Thiophene Analogues: This study evaluates the thiophene analogues of carcinogens, including benzidine and 4-aminobiphenyl. It synthesizes and assesses their potential carcinogenicity, highlighting the importance of understanding the chemical and biological behavior of such compounds (Ashby et al., 1978).

properties

IUPAC Name

N-(4-nitrophenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O5S/c1-19-13-12(14(24)21(3)16(25)20(13)2)18-15(19)28-8-11(23)17-9-4-6-10(7-5-9)22(26)27/h4-7H,8H2,1-3H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAOGEZNXNRDCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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